molecular formula C23H26N2O3S B2787958 2-({1-[(2-methylphenyl)methyl]-1H-indol-3-yl}sulfonyl)-1-(piperidin-1-yl)ethan-1-one CAS No. 850932-73-9

2-({1-[(2-methylphenyl)methyl]-1H-indol-3-yl}sulfonyl)-1-(piperidin-1-yl)ethan-1-one

Cat. No.: B2787958
CAS No.: 850932-73-9
M. Wt: 410.53
InChI Key: ZJMFZQMDKZNHDK-UHFFFAOYSA-N
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Description

2-({1-[(2-methylphenyl)methyl]-1H-indol-3-yl}sulfonyl)-1-(piperidin-1-yl)ethan-1-one is a complex organic compound that features an indole core, a sulfonyl group, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({1-[(2-methylphenyl)methyl]-1H-indol-3-yl}sulfonyl)-1-(piperidin-1-yl)ethan-1-one typically involves multiple steps, starting with the preparation of the indole core. The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions. The sulfonyl group is then introduced through sulfonylation reactions, often using sulfonyl chlorides in the presence of a base such as triethylamine. Finally, the piperidine ring is attached via nucleophilic substitution reactions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-({1-[(2-methylphenyl)methyl]-1H-indol-3-yl}sulfonyl)-1-(piperidin-1-yl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The indole core can be oxidized to form indole-2,3-dione derivatives.

    Reduction: The sulfonyl group can be reduced to a sulfide under strong reducing conditions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole core can yield indole-2,3-dione derivatives, while reduction of the sulfonyl group can produce sulfides .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-({1-[(2-methylphenyl)methyl]-1H-indol-3-yl}sulfonyl)-1-(piperidin-1-yl)ethan-1-one involves its interaction with specific molecular targets. The indole core can interact with various enzymes and receptors, potentially modulating their activity. The sulfonyl group can form hydrogen bonds with amino acid residues in proteins, enhancing binding affinity. The piperidine ring can increase the compound’s lipophilicity, improving its ability to cross cell membranes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-({1-[(2-methylphenyl)methyl]-1H-indol-3-yl}sulfonyl)-1-(piperidin-1-yl)ethan-1-one is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of the indole core, sulfonyl group, and piperidine ring in a single molecule allows for diverse interactions with biological targets, making it a versatile compound for research and development .

Properties

IUPAC Name

2-[1-[(2-methylphenyl)methyl]indol-3-yl]sulfonyl-1-piperidin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O3S/c1-18-9-3-4-10-19(18)15-25-16-22(20-11-5-6-12-21(20)25)29(27,28)17-23(26)24-13-7-2-8-14-24/h3-6,9-12,16H,2,7-8,13-15,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJMFZQMDKZNHDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC(=O)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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